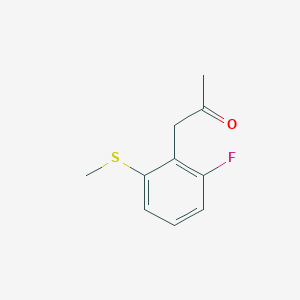
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one typically involves starting from appropriate raw materials and undergoing a series of organic reactions . One common method involves the reaction of 2-fluoro-6-(methylthio)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.
Applications De Recherche Scientifique
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of the fluorine and methylthio groups enhances its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Fluoro-6-(methylthio)phenyl)ethanone: This compound has a similar structure but with an ethanone moiety instead of propan-2-one.
1-(2-Fluoro-6-(methylthio)phenyl)butan-2-one: This compound has a butan-2-one moiety, making it slightly larger and potentially more reactive.
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one: This is an isomer with the ketone group at a different position, affecting its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11FOS |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-(2-fluoro-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)6-8-9(11)4-3-5-10(8)13-2/h3-5H,6H2,1-2H3 |
Clé InChI |
PSLFZMLBRIXCQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC=C1SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



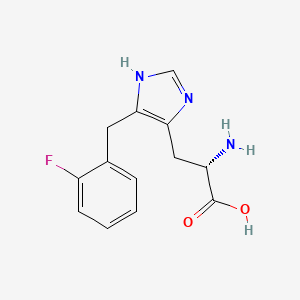
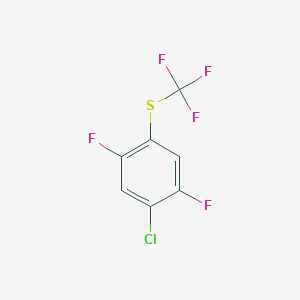
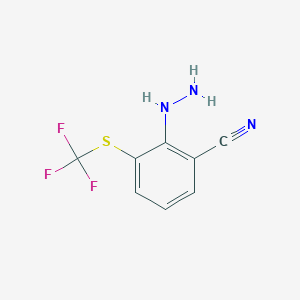
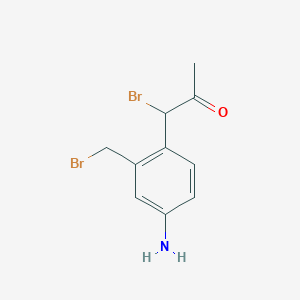
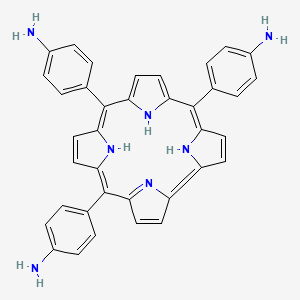
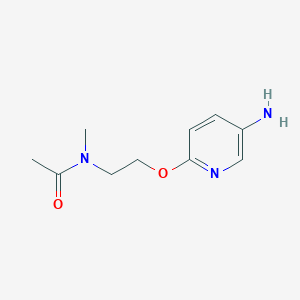
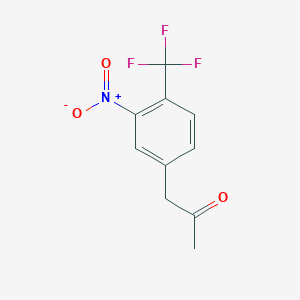
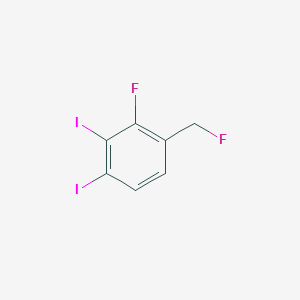
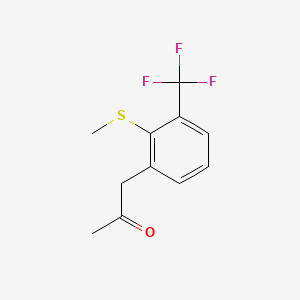
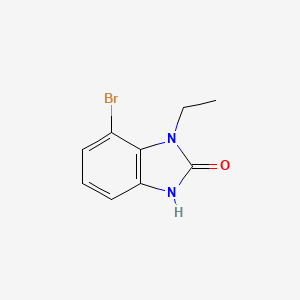
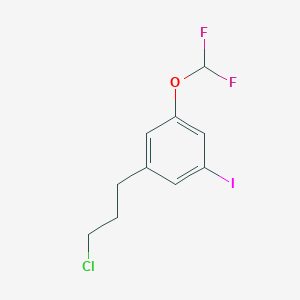
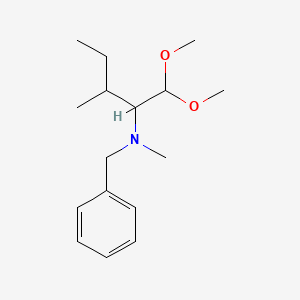
![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)
